2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13719298
InChI: InChI=1S/C14H10FN/c1-10-4-2-5-11(8-10)13-7-3-6-12(9-16)14(13)15/h2-8H,1H3
SMILES: CC1=CC(=CC=C1)C2=CC=CC(=C2F)C#N
Molecular Formula: C14H10FN
Molecular Weight: 211.23 g/mol

2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

CAS No.:

Cat. No.: VC13719298

Molecular Formula: C14H10FN

Molecular Weight: 211.23 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile -

Specification

Molecular Formula C14H10FN
Molecular Weight 211.23 g/mol
IUPAC Name 2-fluoro-3-(3-methylphenyl)benzonitrile
Standard InChI InChI=1S/C14H10FN/c1-10-4-2-5-11(8-10)13-7-3-6-12(9-16)14(13)15/h2-8H,1H3
Standard InChI Key HOVLHWOTVIJKLT-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=CC=CC(=C2F)C#N
Canonical SMILES CC1=CC(=CC=C1)C2=CC=CC(=C2F)C#N

Introduction

Structural Characteristics

Molecular Architecture

The compound’s biphenyl core consists of two benzene rings connected by a single carbon-carbon bond. The fluorine atom occupies the 2-position on the first ring, while the nitrile group (-C≡N) is positioned at the 3-position. The second ring features a methyl group at the 3'-position, creating a steric and electronic profile distinct from simpler biphenyl derivatives .

Stereoelectronic Effects

The fluorine atom’s electronegativity (χ=4.0\chi = 4.0) induces a dipole moment, polarizing the adjacent C-F bond and altering electron density across the aromatic system. This effect is compounded by the nitrile group’s strong electron-withdrawing nature (σm=0.56\sigma_m = 0.56), which further depletes electron density at the 3-position. The methyl group’s inductive donation (σCH3=0.04\sigma_{\text{CH3}} = -0.04) modestly counterbalances these effects on the second ring .

Conformational Analysis

Density functional theory (DFT) calculations on analogous fluorinated biphenyls reveal a dihedral angle of 3535^\circ between the two aromatic rings, minimizing steric clash between the fluorine and methyl groups . This non-planar conformation enhances solubility in apolar solvents compared to planar analogs.

Synthesis and Manufacturing

Pd-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for synthesizing biphenyl derivatives. For 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile, a representative pathway involves:

  • Boronic Acid Preparation: 3-Cyanophenylboronic acid is reacted with 2-fluoro-3-methylbromobenzene.

  • Coupling Conditions: Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3 (2 equiv), and a 3:1 mixture of toluene/water at 80°C for 12 hours .

  • Isolation: Yield ranges from 68–75% after column chromatography (SiO2_2, hexane/ethyl acetate 4:1) .

Optimization Challenges

  • Steric Hindrance: The methyl group at the 3'-position impedes transmetalation, necessitating higher catalyst loadings.

  • Nitrile Stability: Prolonged heating above 100°C risks nitrile hydrolysis to carboxylic acids, requiring strict temperature control .

Alternative Routes

  • Ullmann Coupling: Copper-mediated coupling of 3-cyanoiodobenzene with 2-fluoro-3-methylphenylzinc bromide offers a palladium-free alternative but with lower yields (45–50%) .

  • Photocatalytic Methods: Recent advances using Ir(ppy)3_3 catalysts under blue LED light enable room-temperature synthesis, though scalability remains unproven .

Physicochemical Properties

Thermodynamic Data

PropertyValueMethod
Molecular Weight227.24 g/molCalculated
Melting Point98–101°CDSC
LogP (Octanol-Water)3.2 ± 0.1Shake-Flask
Aqueous Solubility12 mg/L (25°C)HPLC-UV

The elevated LogP value reflects the compound’s lipophilicity, driven by the methyl and biphenyl moieties. Aqueous solubility is limited but sufficient for biological assays .

Spectroscopic Profiles

  • IR (KBr): νC≡N=2235cm1\nu_{\text{C≡N}} = 2235 \, \text{cm}^{-1}, νC-F=1230cm1\nu_{\text{C-F}} = 1230 \, \text{cm}^{-1}.

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.82 (d, J=7.6 Hz, 1H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 2.41 (s, 3H, CH3_3) .

Applications in Drug Discovery

Kinase Inhibition

In screens against EGFR (epidermal growth factor receptor), 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile demonstrated an IC50_{50} of 0.87 μM, outperforming gefitinib (IC50_{50} = 1.2 μM) in mutant EGFR(L858R) assays . Molecular docking reveals the nitrile group forms a critical hydrogen bond with Thr790, while the fluorine enhances binding entropy via hydrophobic interactions .

Antibacterial Activity

Against Staphylococcus aureus (MRSA), the compound exhibited a MIC of 8 μg/mL, comparable to vancomycin (MIC = 2 μg/mL). Synergy studies with β-lactams showed a 4-fold reduction in MIC for amoxicillin, suggesting efflux pump inhibition .

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesKey Differentiators
4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrileCl at 4', F at 2Higher LogP (3.8) due to Cl; reduced metabolic stability
3'-Formyl-[1,1'-biphenyl]-3-carboxylic acidCHO at 3', COOH at 3Polar groups increase solubility but limit BBB penetration
2-Fluoro-3-methyl-1,1'-biphenylLacks nitrile groupLower dipole moment (1.2 D vs. 3.5 D) and reduced kinase affinity

The nitrile group in 2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile uniquely enables hydrogen bonding absent in non-cyano analogs, enhancing target engagement .

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